(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Chiral Auxiliary Cleavage Stereoselective Reduction Process Chemistry

This chiral oxazolidinone is a key Evans auxiliary for asymmetric α-alkylation and aldol reactions, offering superior diastereofacial selectivity over shorter-chain analogs. Its pentanoyl moiety enables direct incorporation into target molecules, eliminating extra steps. Also serves as a fully characterized reference standard for Brivaracetam Impurity 54/80/83/96, with batch-specific CoA for validated QC methods.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 143868-89-7
Cat. No. B1339041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-benzyl-3-pentanoyloxazolidin-2-one
CAS143868-89-7
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m0/s1
InChIKeyBQLGXGCFEVCOFV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-4-Benzyl-3-pentanoyloxazolidin-2-one CAS 143868-89-7 | Chiral Auxiliary & Brivaracetam Impurity


(S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS 143868-89-7) is an N-acyl oxazolidinone chiral auxiliary within the Evans oxazolidinone class [1]. With molecular formula C₁₅H₁₉NO₃ and molecular weight 261.32 g/mol, this compound features a (4S)-benzyl-substituted oxazolidin-2-one core functionalized with a pentanoyl (valeroyl) group at the N3 position . It serves as a stereocontrolling element in asymmetric alkylation, aldol condensation, and conjugate addition reactions, while also functioning as a characterized reference standard for brivaracetam impurity profiling (Brivaracetam Impurity 54/80/83/96) [2].

Why Generic Evans Auxiliary Substitution Is Not Recommended for (S)-4-Benzyl-3-pentanoyloxazolidin-2-one Applications


Evans N-acyl oxazolidinones exhibit profound performance divergence based on N-acyl chain length and substitution pattern, precluding simple one-for-one interchange. The pentanoyl moiety modulates enolate geometry control, diastereofacial selectivity, and crucially, susceptibility to undesired oxazolidinone ring-opening during reductive auxiliary cleavage compared to shorter-chain analogs like propionyl or acetyl derivatives [1]. Additionally, the pentanoyl group serves as a latent C5 chain for specific target molecule construction rather than a removable acetate or propionate fragment [2]. The quantitative evidence below demonstrates that selecting the wrong N-acyl variant can compromise diastereoselectivity, increase byproduct formation during cleavage, or necessitate additional synthetic steps.

Quantitative Differentiation Evidence for (S)-4-Benzyl-3-pentanoyloxazolidin-2-one vs. Propionyl/Acetyl Analogs


Reduced Oxazolidinone Ring-Opening Byproduct During Reductive Cleavage vs. Propionyl Analog

During LiBH₄-mediated reductive cleavage of N-acyl oxazolidinones, the pentanoyl derivative produces substantially lower oxazolidinone ring-opening byproduct compared to the widely used N-propionyl analog due to reduced steric accessibility of the endocyclic carbonyl. Literature establishes that for sterically hindered N-acyl groups (including pentanoyl/valeroyl), standard LiAlH₄ or LiBH₄ reduction causes extensive ring-opening, whereas modified LiBH₄·H₂O conditions suppress this pathway and deliver the desired primary alcohol in high yield. Conversely, less hindered N-propionyl and N-acetyl oxazolidinones show greater intrinsic ring-opening susceptibility under identical conditions [1].

Chiral Auxiliary Cleavage Stereoselective Reduction Process Chemistry

Functional Utility: Pentanoyl Chain as Latent C5 Building Block vs. Acetyl/Propionyl as Removable Fragments

The pentanoyl group functions as a latent n-pentyl fragment that can be directly incorporated into target molecular architecture following stereocontrolled α-alkylation or aldol reaction, whereas N-acetyl and N-propionyl auxiliaries typically provide only C1–C2 acetate/propionate fragments that require subsequent homologation. A documented synthetic route to the pharmaceutical intermediate (R)-carboxylic acid (ABS-103R) employs (S)-4-benzyl-3-pentanoyloxazolidin-2-one, where stereoselective α-alkylation installs chirality adjacent to the pentanoyl chain, followed by auxiliary cleavage with lithium hydroperoxide to liberate the chiral pentanoic acid derivative in 72% isolated yield for a representative alkylation step [1]. This direct incorporation eliminates multi-step chain extension otherwise required with acetyl or propionyl auxiliaries [2].

Natural Product Synthesis Chiral Building Block Asymmetric Alkylation

Regulatory-Grade Characterization: Brivaracetam Impurity Standard with Full Analytical Documentation

(S)-4-Benzyl-3-pentanoyloxazolidin-2-one is formally designated as Brivaracetam Impurity 54/80/83/96 and is supplied with detailed characterization data compliant with regulatory guidelines for pharmaceutical impurity profiling [1][2]. Commercial vendors provide batch-specific certificates of analysis including NMR, HPLC, and GC purity verification (standard purity ≥98%) . In contrast, generic N-acyl oxazolidinones lacking this impurity designation are not supplied with validated analytical packages suitable for regulatory submission in brivaracetam manufacturing quality control.

Pharmaceutical Impurity Analysis Reference Standards Analytical Method Validation

High-Value Application Scenarios for (S)-4-Benzyl-3-pentanoyloxazolidin-2-one Procurement


Synthesis of Chiral C5 Carboxylic Acid Intermediates for Pharmaceutical Development

Employed in asymmetric α-alkylation sequences where the pentanoyl chain is directly incorporated into the target molecule, eliminating the multi-step chain extension required when using acetyl or propionyl auxiliaries. The auxiliary is acylated onto (S)-4-benzyl-2-oxazolidinone via n-BuLi-mediated condensation with pentanoyl chloride, undergoes stereoselective enolate alkylation to establish α-chirality adjacent to the pentanoyl carbonyl, and is subsequently cleaved with LiOOH to liberate the enantiomerically enriched pentanoic acid derivative. Representative alkylation with tert-butyl bromoacetate proceeds in 72% yield under NaHMDS/THF conditions [1]. This step-economy advantage is documented in the synthesis of (R)-carboxylic acid intermediate ABS-103R [2].

Brivaracetam Manufacturing Quality Control: Impurity Reference Standard

Serves as a fully characterized reference standard for Brivaracetam Impurity 54/80/83/96 in pharmaceutical QC laboratories. The compound is supplied with batch-specific certificates of analysis including NMR, HPLC, and GC purity verification (≥98% specification) compliant with ICH guidelines for impurity profiling [3]. This enables validated method development, system suitability testing, and batch-release impurity quantification in brivaracetam active pharmaceutical ingredient (API) manufacturing without additional in-house characterization burden.

Process-Scale Asymmetric Synthesis Requiring Clean Auxiliary Cleavage

Selected when reductive auxiliary removal must proceed with minimal oxazolidinone ring-opening byproduct contamination. The steric bulk of the pentanoyl chain reduces accessibility of the endocyclic carbonyl to hydride attack, thereby suppressing undesired ring-opening that complicates purification. This chemoselectivity advantage is particularly relevant for kilogram-scale syntheses where byproduct removal costs significantly impact process economics. The improved LiBH₄·H₂O reduction protocol specifically addresses sterically hindered N-acyl oxazolidinones including pentanoyl derivatives [4].

Academic Research in Stereoselective Enolate Alkylation Methodology

Utilized in academic laboratories investigating diastereoselective alkylation of chiral titanium(IV) enolates and other enolate systems derived from N-acyl oxazolidinones. The pentanoyl-substituted auxiliary provides a C5 alkyl chain that can be leveraged for mechanistic studies of enolate geometry control, facial selectivity, and radical addition pathways [5]. The compound's commercial availability at ≥98% purity with full analytical characterization supports reproducible experimental protocols and publication-quality data generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-benzyl-3-pentanoyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.